molecular formula C11H18 B7983753 Ethylbenzene;propane

Ethylbenzene;propane

Cat. No. B7983753
M. Wt: 150.26 g/mol
InChI Key: UGXKXLYJCIEZMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethylbenzene;propane is a useful research compound. Its molecular formula is C11H18 and its molecular weight is 150.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Ethylbenzene and propylbenzene, along with n-alkanes, have been studied for their vapor-liquid equilibria (VLE), excess enthalpies, and excess volumes. These properties are crucial in designing and optimizing industrial separation processes (Paul, Krug, & Knapp, 1986).

  • Ethylbenzene is significant in shape-selective separations in zeolites and metal-organic frameworks (MOFs), which are used for various gas separations and chemical processes. Computational methods have been developed to predict the shape selectivity of these materials for applications like air separation and the separation of hydrocarbons like ethane/ethylene, styrene/ethylbenzene, and propane/propylene (First, Gounaris, & Floudas, 2013).

  • The metal–organic frameworks M2(dobdc) have shown selective interaction with unsaturated hydrocarbons, indicating potential for the separation of ethylene–ethane and propylene–propane mixtures (Geier et al., 2013).

  • Ethylbenzene and propane are key in the industrial production of cumene, a significant commodity chemical used in the manufacturing of phenol and acetone. Alkylation of benzene by propylene to cumene is a major chemical process (Dimian & Bîldea, 2008).

  • Ethylbenzene is involved in oxidative dehydrogenation reactions, which are important in the chemical industry for producing various chemicals. The role of N2O in these reactions has been studied, indicating possibilities for more efficient processes (Zhang Xiaoli, 2006).

  • In the field of environmental science, the biodegradation of ethylbenzene by the filamentous fungus Penicillium sp. CHY-2 has been studied, highlighting its potential in treating hydrocarbon-contaminated sites (Govarthanan et al., 2017).

  • Ethylbenzene is also a component in the study of air pollution, particularly in the quantification of BTEX (benzene, toluene, ethylbenzene, xylenes) in ambient air, which is crucial for monitoring and managing air quality (Baimatova et al., 2016).

properties

IUPAC Name

ethylbenzene;propane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10.C3H8/c1-2-8-6-4-3-5-7-8;1-3-2/h3-7H,2H2,1H3;3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXKXLYJCIEZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC.CCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.